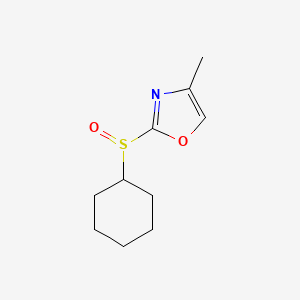

2-Cyclohexylsulphinyl-4-methyloxazole

Description

2-Cyclohexylsulphinyl-4-methyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at position 4 and a cyclohexylsulphinyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic profile and stereoelectronic effects imparted by the cyclohexyl group. While its exact applications remain under investigation, structural analogs suggest roles in enzyme inhibition or agrochemical development .

Properties

CAS No. |

62124-60-1 |

|---|---|

Molecular Formula |

C10H15NO2S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

2-cyclohexylsulfinyl-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H15NO2S/c1-8-7-13-10(11-8)14(12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |

InChI Key |

DQWFXAYJAOLPDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)S(=O)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Oxazole Derivatives

The sulphinyl group in 2-cyclohexylsulphinyl-4-methyloxazole differentiates it from compounds with sulphonyl (SO₂) or thioether (S-alkyl) substituents. For example:

| Compound | Substituent at Position 2 | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-Cyclohexylsulphinyl-4-methyloxazole | Cyclohexylsulphinyl (S=O) | 213.32 | Moderate polarity, chiral center at S |

| 2-Cyclohexylsulphonyl-4-methyloxazole | Cyclohexylsulphonyl (SO₂) | 229.32 | Higher polarity, increased acidity |

| 2-Cyclohexylthio-4-methyloxazole | Cyclohexylthio (S-) | 197.31 | Lipophilic, prone to oxidation |

Key Findings :

- The sulphinyl group enhances polarity compared to thioethers but is less acidic than sulphonyl derivatives due to the absence of a second oxygen atom .

Heterocyclic Ring Modifications

Oxazole derivatives are often compared to isoxazoles (where the oxygen and nitrogen are adjacent). For instance, 5-methylisoxazol-3-amine (, C₄H₆N₂O) shares a methyl-substituted heterocycle but lacks the sulphinyl group. This structural difference reduces its redox activity and limits its utility in chiral synthesis .

Functional Group Comparison with Sulfonamides

While sulfonamides like USP Sulfamethoxazole Related Compound C (C₁₆H₁₆N₄O₅S₂) and USP Sulfanilic Acid (C₆H₇NO₃S) () are sulfonic acid derivatives with established antibiotic applications, 2-cyclohexylsulphinyl-4-methyloxazole’s sulphinyl group is less electron-withdrawing. This results in distinct reactivity:

- Sulfonamides exhibit strong hydrogen-bonding capacity (critical for enzyme inhibition), whereas the sulphinyl group in oxazoles may favor coordination with metal ions or participate in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.